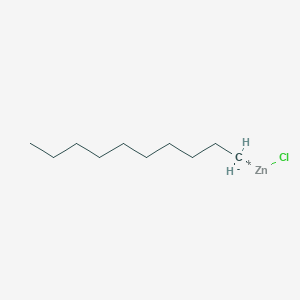
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one with bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The furan ring can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the furan ring.
Major Products Formed
Substitution: Products with different halogen atoms or other substituents replacing the bromine atoms.
Reduction: Formation of 2,3-Dibromo-3-(4-bromophenyl)-1-(5-aminofuran-2-yl)propan-1-one.
Oxidation: Formation of oxidized derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe to study biological pathways and interactions involving brominated and nitrofuran compounds.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and nitro group can participate in various binding interactions, affecting the activity of the target molecules. The compound may also generate reactive intermediates that can modify biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dibromo-3-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one
- 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrothiophen-2-yl)propan-1-one
- 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrobenzofuran-2-yl)propan-1-one
Uniqueness
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is unique due to the combination of bromine atoms, a nitrofuran moiety, and a phenyl ring
Eigenschaften
CAS-Nummer |
90251-75-5 |
|---|---|
Molekularformel |
C13H8Br3NO4 |
Molekulargewicht |
481.92 g/mol |
IUPAC-Name |
2,3-dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H8Br3NO4/c14-8-3-1-7(2-4-8)11(15)12(16)13(18)9-5-6-10(21-9)17(19)20/h1-6,11-12H |
InChI-Schlüssel |
YIGCRRBXVLDACZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
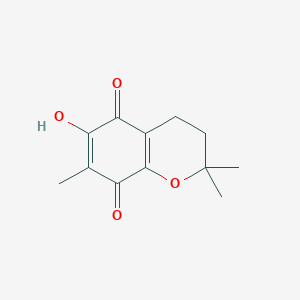
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)

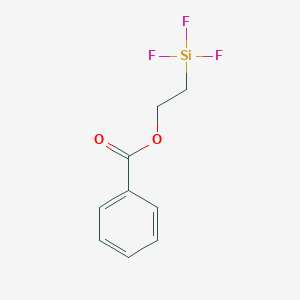
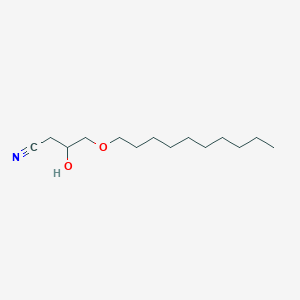
![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)
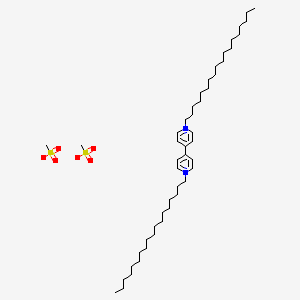
![1-(2,4-Dinitrophenyl)-2-[3-ethyl-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B14367871.png)
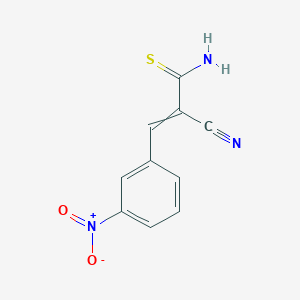
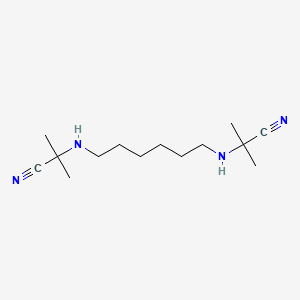
![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
